6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H7ClN2 . It is a derivative of the pyrrolo[2,3-b]pyridine scaffold, which has been identified as a novel scaffold for the development of potent inhibitors . This compound has shown potent activities against FGFR1, 2, and 3, making it an attractive strategy for cancer therapy .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 154.60 g/mol , a density of 1.154±0.06 g/cm3 , and a boiling point of 267.3±40.0 °C .
Scientific Research Applications
Synthesis of 4-Substituted 7-Azaindole Derivatives
6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been identified as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives. This synthesis process involves simple nucleophilic displacement, utilizing phenolates and activated methylene nucleophiles to achieve the desired substitutions. This method highlights the compound's utility in creating complex heterocyclic structures, essential for various pharmaceutical and material science applications (Figueroa‐Pérez et al., 2006).
Development of Nitrogen-Embedded Semiconducting Materials
The compound has been used to synthesize novel nitrogen-embedded small molecules for semiconducting purposes. These molecules, derived through condensation reactions involving 6-chloro-1-(2-ethylhexyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione, exhibit unique optical and electrochemical properties. They demonstrate n-channel transport characteristics in field-effect transistors, highlighting the potential of 6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in developing new materials for electronic applications (Zhou et al., 2019).
Antibacterial Agent Synthesis
A derivative of this compound has been explored for its potential in synthesizing compounds with antibacterial properties. Utilizing 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile as a building block, researchers have developed a variety of pyrrolo[2,3-b]pyridine systems. Some synthesized compounds exhibit promising antibacterial activity, indicating the compound's significance in discovering new antibacterial agents (Abdel-Mohsen & Geies, 2008).
Structural and Optical Properties of Pyridine Derivatives
Research into pyridine derivatives, including this compound, has provided insights into their thermal, structural, and optical characteristics. These findings are essential for understanding the material's potential in various applications, including its role in fabricating heterojunctions and potential use in photosensors (Zedan et al., 2020).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial as FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. The compound’s ability to inhibit FGFRs suggests its potential as a therapeutic agent in conditions where FGFR activity is dysregulated, such as in certain cancers.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to exert antiproliferative effects on cancer cell lines, particularly Hep3B cells . This compound influences cell signaling pathways by inhibiting FGFR4, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating those involved in apoptosis. These cellular effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with FGFRs. The compound forms hydrogen bonds with key residues in the FGFR binding pocket, leading to inhibition of receptor activity . This inhibition prevents the downstream signaling that promotes cell proliferation and survival. Additionally, the compound may interact with other biomolecules, such as human neutrophil elastase (HNE), further contributing to its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard storage conditions, maintaining its activity over extended periods . Long-term studies have shown that its antiproliferative effects on cancer cells persist, with sustained inhibition of FGFR activity and continued induction of apoptosis. Degradation products may form over time, potentially influencing its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits FGFR activity without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings underscore the importance of optimizing dosage to balance therapeutic efficacy with safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolic processes can influence the compound’s bioavailability and activity, affecting its overall therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into target cells and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as tissue perfusion and the presence of binding sites, which can affect its localization and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and function, directing it to specific cellular compartments. Understanding these localization dynamics is essential for optimizing its therapeutic applications.
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-2H,3-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBASFRHXGJCOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53516-07-7 | |
Record name | 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Azaindole derivatives, particularly those structurally similar to 1,4-dihydropyridines, have shown potential pharmacological activities. For example, research indicates potential applications in the development of novel drugs due to their potential interaction with various biological targets. [] Furthermore, 6-amino derivatives of 5-azaindoline have been investigated for their pharmacological properties. []
A: One study describes a method for introducing substituents in the pyridine proton of 7-azaindoline. [] This suggests that researchers are exploring ways to modify the azaindole core to potentially enhance its pharmacological properties.
A: While the provided abstracts don't delve into specific SAR data, one study mentions the "synthesis and pharmacologic activity of 4-furyl-1,4-dihydropyridines," [] suggesting an interest in understanding how structural modifications, like the introduction of a furyl group, can influence biological activity.
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